Desmopressin (Acetate)

Overview

Description

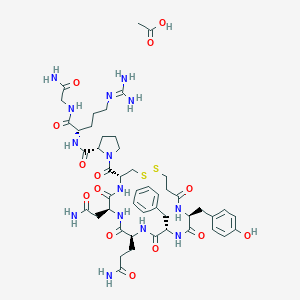

Desmopressin (Acetate) is a synthetic analog of the naturally occurring hormone arginine vasopressin (AVP). It is a potent antidiuretic hormone (ADH) that is used to treat various conditions such as nocturnal enuresis (bed-wetting), diabetes insipidus, and central diabetes insipidus. Desmopressin is also used for the treatment of bleeding disorders, as it has antifibrinolytic properties. Desmopressin has been approved by the US Food and Drug Administration (FDA) for the treatment of diabetes insipidus and bleeding disorders.

Scientific Research Applications

Hemostasis Enhancement : Desmopressin acetate shows potential in enhancing primary hemostasis. It is being evaluated for its effectiveness as a monotherapy or as an adjunct to platelet transfusions, particularly in patients with intracranial hemorrhage (Mappus et al., 2017).

Hyponatremia Treatment : It is effective in preventing and reversing inadvertent overcorrection of hyponatremia (Perianayagam et al., 2008).

Reducing Kidney Biopsy Bleeding : Desmopressin acetate decreases the risk of bleeding after percutaneous kidney biopsy and reduces hematoma size (Myrvang, 2011).

Treating Nocturnal Enuresis and Diabetes Insipidus : Oral desmopressin is used for these conditions (Maden & Hind, 2004); (Cuomo et al., 2006).

Prophylaxis for Surgical Bleeding : It is used as prophylaxis for surgical bleeding in patients with bleeding diatheses (Pruthi et al., 2002).

Reducing Blood Loss in Surgery : It has been used to reduce blood loss after cardiac surgery, but may cause hypotension and increase systemic vascular resistance (Frankville et al., 1991); (Johns, 1990).

Bleeding Disorders in Pregnancy : Its efficacy in pregnancy for congenital bleeding disorders is controversial (Karanth et al., 2013).

Learning and Attention Enhancement : Desmopressin acetate enhances learning of concepts in human males by influencing attention (Beckwith et al., 1982).

Nocturia in Benign Prostatic Hyperplasia : Though recommended for nocturia in these patients, its effect and safety are still debated (Wang et al., 2022).

Safety Profile : Desmopressin acetate is generally well-tolerated with minor side effects, making it a safe treatment option for polyuric conditions (Vande Walle et al., 2007).

properties

IUPAC Name |

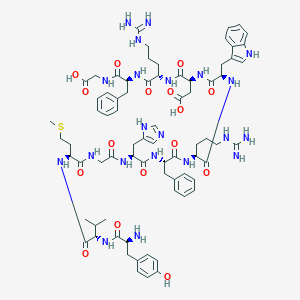

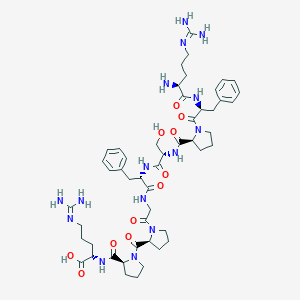

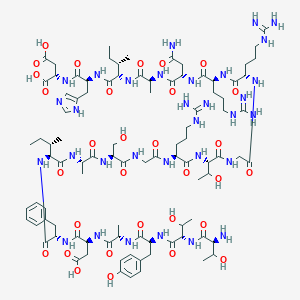

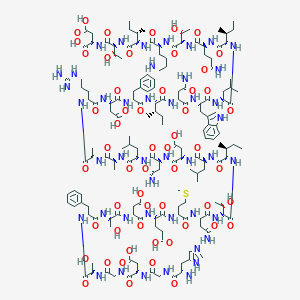

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSVJHOYXJGGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmospray | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

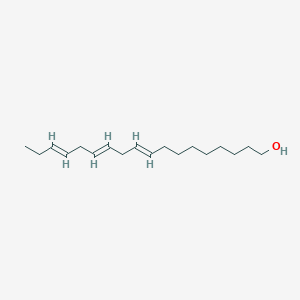

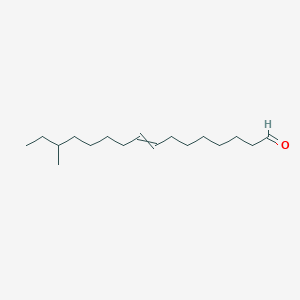

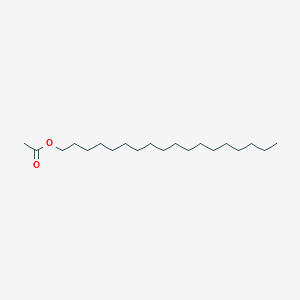

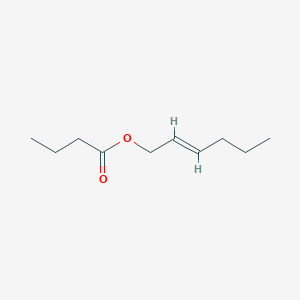

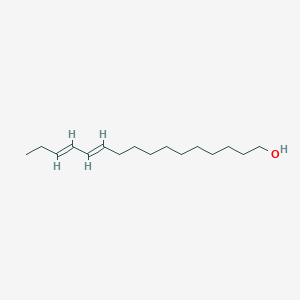

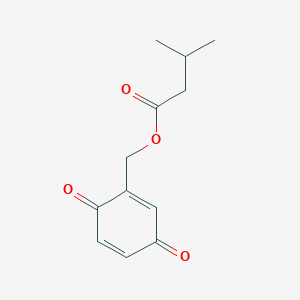

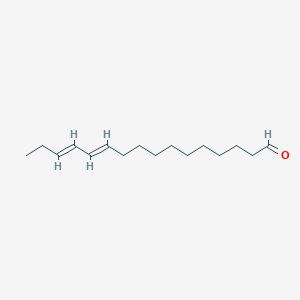

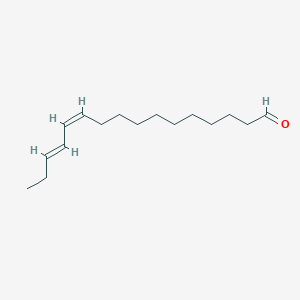

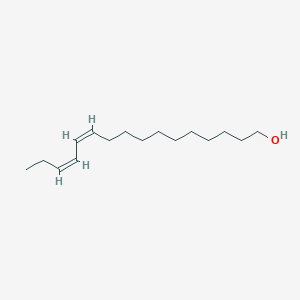

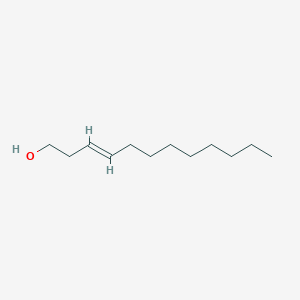

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.